2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-2-27-18-10-7-16(8-11-18)14-23(26)24-15-17-9-12-22-20(13-17)19-5-3-4-6-21(19)25-22/h7-13,25H,2-6,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIAEPHIOZZFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and phenol in the presence of a base.
Synthesis of the Tetrahydrocarbazole Intermediate: The tetrahydrocarbazole moiety can be synthesized via a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the tetrahydrocarbazole intermediate using an acylation reaction to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry and Cancer Treatment
The compound has been investigated for its potential as a selective estrogen receptor modulator (SERM) . SERMs are crucial in the treatment of hormone-dependent cancers, particularly breast cancer. The structural features of this compound allow it to interact selectively with estrogen receptors, potentially leading to reduced tumor growth in estrogen-sensitive tissues.
Key Findings:
- Mechanism of Action : The compound acts by binding to estrogen receptors, inhibiting their activation by endogenous estrogens. This mechanism is particularly beneficial in treating estrogen receptor-positive breast cancer .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on breast cancer cell lines, indicating its potential as a lead compound for further development .
Neuropharmacological Applications
Research into the neuropharmacological effects of this compound has shown promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The tetrahydrocarbazole moiety is known for its neuroprotective properties.
Key Findings:
- Neuroprotective Effects : Animal studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegeneration .
- Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive function and memory retention in animal models, suggesting its potential utility in treating cognitive impairments associated with aging or neurodegenerative diseases .
Antimicrobial Properties
Emerging research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Key Findings:
- Broad-Spectrum Activity : Laboratory tests have demonstrated that the compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria as well as certain fungal pathogens .
- Mechanism of Action : The antimicrobial effects are believed to be due to the disruption of microbial cell membranes and inhibition of key metabolic pathways within the pathogens.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Analytical Comparisons
Key Differences and Implications
Core Heterocycle
- Target Compound : The tetrahydrocarbazole core is a hydrogenated carbazole derivative, which enhances solubility compared to fully aromatic carbazoles. This scaffold is associated with interactions with serotonin receptors or kinase enzymes .
- Goxalapladib : The 1,8-naphthyridine core in Goxalapladib provides a rigid, planar structure ideal for binding to phospholipase A2 (PLA2), a target in atherosclerosis. Its fluorinated substituents enhance metabolic stability .
- Compound 3b : A simple phenethyl backbone with methoxy groups, favoring hydrogen bonding and moderate lipophilicity. Its benzamide group may limit membrane permeability compared to acetamides .
Amide Linkage and Substituents
- Substituents like 4-ethoxy (target) vs. 4-fluoro (metabolite) influence electronic properties: ethoxy is electron-donating, enhancing π-π stacking, while fluoro increases electronegativity and bioavailability .
Pharmacological Potential
- Goxalapladib : Clinically validated for atherosclerosis due to its PLA2 inhibition, demonstrating the therapeutic relevance of complex acetamide derivatives with fluorinated aryl groups .
- Compound 3b : While lacking explicit therapeutic data, its methoxy and benzamide groups align with antimicrobial or anti-inflammatory motifs seen in phenethylamine derivatives .
Biological Activity
2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a compound of interest due to its potential pharmacological properties. The biological activity of this compound is primarily attributed to its structural components, which include the tetrahydrocarbazole moiety known for various therapeutic effects. This article reviews the biological activities associated with this compound, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.42 g/mol. Its structure incorporates an ethoxyphenyl group and a tetrahydrocarbazole unit, which are essential for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 5.9 to 25.7 µg/mL against A549 and C6 glioma cell lines, indicating strong anticancer activity .
- Mechanism of Action : The mechanism involves the induction of apoptosis and DNA damage in cancer cells. For instance, one study reported that certain derivatives activated apoptotic pathways significantly in HCT116 cells, increasing the apoptotic rate from 17.5% to over 45% within 48 hours .
Antimicrobial Activity
The tetrahydrocarbazole derivatives have also been evaluated for their antimicrobial properties. Notably:
- Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 0.39 µg/mL .
Table 1: Antimicrobial Activity of Tetrahydrocarbazole Derivatives
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.39 - 0.78 | |
| Escherichia coli | 0.39 - 0.78 | |
| Multi-drug-resistant S. aureus | Similar to Wacomycin |
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial disruption and activation of caspases.
- DNA Damage : It has been shown to cause DNA strand breaks in various cell lines, leading to cell cycle arrest and subsequent apoptosis .
- Antimicrobial Mechanisms : The antibacterial action is likely due to interference with bacterial cell wall synthesis and disruption of protein synthesis pathways .
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide?
The synthesis involves multi-step reactions, including:
- Acylation : Reacting carbazole derivatives with acetic anhydride under reflux conditions to introduce the acetamide group (e.g., using methods similar to N-(substituted phenyl)acetamide synthesis) .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Pd₂(dba)₃ with BINAP ligands) to attach ethoxyphenyl or heterocyclic moieties, as seen in structurally related indazole derivatives .
- Reduction/Oxidation : Sodium borohydride (NaBH₄) for selective reductions and potassium permanganate (KMnO₄) for oxidation steps . Reaction progress is monitored via TLC and HPLC to ensure purity and yield .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments, particularly for the carbazole and ethoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide group) .
Q. How do functional groups influence the compound’s reactivity and bioactivity?
- 4-Ethoxyphenyl : Enhances lipophilicity, improving membrane permeability .
- Tetrahydrocarbazole core : Facilitates π-π stacking and hydrogen bonding with biological targets like enzymes or receptors .
- Acetamide linker : Provides conformational flexibility and serves as a hydrogen bond acceptor .
Q. What key reagents and reaction conditions are required for synthesis?
- Solvents : Ethanol, dichloromethane, or dimethylformamide (DMF) for polar reactions .
- Catalysts : Pd-based systems (e.g., Pd₂(dba)₃) for cross-coupling .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Q. How is the compound purified after synthesis?
- Liquid-Liquid Extraction : Separates organic and aqueous layers using ethyl acetate .
- Recrystallization : Slow evaporation of ethanolic solutions to obtain high-purity crystals .
- Chromatography : Gradient elution with hexane/ethyl acetate mixtures to isolate intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve the compound’s 3D structure?
- SHELX Refinement : SHELXL refines atomic positions using high-resolution X-ray data, critical for determining bond angles and torsion angles .
- ORTEP Visualization : Generates thermal ellipsoid plots to analyze molecular packing and disorder . Example: Centrosymmetric head-to-tail interactions observed in related acetamides stabilize crystal lattices .
Q. What hydrogen bonding patterns govern its supramolecular assembly?
- Graph Set Analysis : Classifies motifs (e.g., C(6) chains or R₂²(8) rings) using Etter’s formalism .
- Intermolecular Interactions : C–H⋯O bonds between acetamide carbonyls and aromatic hydrogens drive crystal packing .
Q. How can structure-activity relationships (SAR) guide bioactivity optimization?
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhances target affinity .
- Bioisosteric Replacement : Replacing the carbazole core with indazole or triazolo-pyridazine alters selectivity .
- Pharmacokinetic Profiling : LogP calculations and metabolic stability assays (e.g., liver microsomes) refine drug-likeness .
Q. How should researchers address contradictions in synthetic or analytical data?
- Replication : Repeat reactions under inert atmospheres to exclude oxidation side products .
- Cross-Validation : Correlate NMR data with X-ray structures to confirm stereochemistry .
- Batch Analysis : Compare HPLC retention times across multiple syntheses to identify impurities .
Q. What role does ring puckering play in the carbazole moiety’s conformation?
- Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) for the tetrahydrocarbazole ring .
- Pseudorotation Analysis : Assess flexibility of the six-membered ring using torsion angle distributions . Example: Nonplanar puckering in carbazole derivatives influences binding to planar enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
